molecular formula C24H21ClN2O4S B2654580 3-(4-CHLOROBENZENESULFONYL)-N-(3,4-DIMETHOXYPHENYL)-6-METHYLQUINOLIN-4-AMINE CAS No. 895643-05-7

3-(4-CHLOROBENZENESULFONYL)-N-(3,4-DIMETHOXYPHENYL)-6-METHYLQUINOLIN-4-AMINE

Cat. No.: B2654580
CAS No.: 895643-05-7
M. Wt: 468.95
InChI Key: OIVYMOCTDASLSM-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-methylquinolin-4-amine is a complex organic compound that features a quinoline core structure substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-methylquinolin-4-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Sulfonylation: The 4-chlorobenzenesulfonyl group can be introduced by reacting the quinoline derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-methylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-methylquinolin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-methylquinolin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-methylquinolin-4-amine is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of sulfonyl, methoxy, and methyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(3,4-dimethoxyphenyl)-6-methylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4S/c1-15-4-10-20-19(12-15)24(27-17-7-11-21(30-2)22(13-17)31-3)23(14-26-20)32(28,29)18-8-5-16(25)6-9-18/h4-14H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVYMOCTDASLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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